Bafilomycin A was first isolated in 1983 from a culture of Streptomyces griseus sp. Sul. It is part of a larger class of compounds known as macrolides, characterized by their large lactone rings. The specific variant, Bafilomycin A1, exhibits high selectivity for vacuolar-type H-ATPases, with an inhibitory concentration (IC) typically ranging from 0.04 to 0.4 nmol/mg .
The synthesis of Bafilomycin A involves several complex steps that highlight its intricate molecular architecture. One notable method is the highly stereoselective total synthesis described in various studies:
Bafilomycin A features a complex molecular structure characterized by:
The molecular formula of Bafilomycin A is CHO, with a molecular weight of approximately 623.6 g/mol.
Bafilomycin A participates in several significant chemical reactions:
The mechanism of action of Bafilomycin A primarily revolves around its role as an inhibitor of vacuolar-type H-ATPases:
Bafilomycin A exhibits several notable physical and chemical properties:
Bafilomycin A has numerous applications in scientific research:
Bafilomycins represent a significant class of macrolide antibiotics first isolated in 1983 from the Gram-positive bacterium Streptomyces griseus. The initial discovery identified three primary variants: Bafilomycin A~1~, B~1~, and C~1~, with Bafilomycin A~1~ emerging as the most extensively studied derivative due to its potent biological activity [2] [3]. These compounds were initially characterized during a screening program targeting microbial metabolites that mimicked cardiac glycoside activity. Bafilomycin C~1~ was identified as an inhibitor of P-type ATPases (ki = 11 μM), while subsequent studies revealed broader bioactivity profiles for the entire family, including antifungal, immunosuppressive, and antiparasitic effects [3] [6]. The term "plecomacrolide" was later coined to classify this subgroup of 16- or 18-membered macrolactones featuring conjugated diene units and a hemiacetal side chain [3]. Historically, their discovery provided researchers with critical molecular tools for studying vacuolar acidification processes, though clinical translation has been limited by systemic toxicity [1] [4].
Table 1: Historical Timeline of Bafilomycin Discovery
Year | Discovery Milestone | Producing Organism | Identified Compounds |
---|---|---|---|
1983 | Initial isolation | Streptomyces griseus | Bafilomycin A~1~, B~1~, C~1~ |
1985 | Discovery of derivatives | Streptomyces griseus | Bafilomycin D, E |
2010 | Hydroxylated variants | Streptomyces sp. YIM56209 | 9-hydroxy-Bafilomycin D |
2010-2017 | Structural expansion | Various Streptomyces spp. | Bafilomycin F-K, M-S |
Bafilomycin A~1~ (chemical formula: C~35~H~58~O~9~; molecular weight: 622.83 g/mol) exemplifies the core structural features of this antibiotic family. Its architecture centers on a 16-membered macrolactone ring scaffold incorporating multiple chiral centers and functional groups, including hydroxyl, methoxy, and hemiketal moieties [2] [8]. The molecule contains a conjugated tetraene system (3Z,5E,11E,13E) responsible for UV-Vis absorption characteristics, alongside a C21 fumarate ester and a 2-amino-3-hydroxycyclopent-2-enone (C5N) pharmacophore in derivatives like Bafilomycin B~1~ [3] [9]. These structural elements confer nanomolar affinity for vacuolar ATPases (V-ATPases), specifically binding at the interface of Vo domain subunits c and c" [2] [5]. Physicochemically, Bafilomycin A~1~ presents as a yellow crystalline powder, soluble in dimethyl sulfoxide (DMSO; ~100 mg/mL) but insoluble in water or ethanol. Its stability is pH-dependent, with susceptibility to degradation under strongly acidic or alkaline conditions [5] [8].
Table 2: Key Structural Features and Functional Implications
Structural Element | Functional Role | Biological Consequence |
---|---|---|
16-membered macrolactone ring | Scaffold for target interaction | V-ATPase binding affinity |
Conjugated tetraene system | Membrane permeability | Cellular uptake and organelle accumulation |
Hemiketal side chain | Molecular recognition | Subunit specificity for V-ATPase isoforms |
C21 hydroxyl group | Site for fumarate conjugation (Bafilomycin C~1~/B~1~) | Enhanced bioactivity in derived compounds |
C5N ring (Bafilomycin B~1~) | Hydrogen bond donor/acceptor | Stabilization of inhibitor-enzyme complex |
Bafilomycins are exclusively biosynthesized by actinomycetes, predominantly within the genus Streptomyces. Notable producing strains include Streptomyces griseus, Streptomyces lohii, and marine-derived species like Streptomyces samsunensis [3] [6] [10]. Genome mining has revealed conserved biosynthetic gene clusters (BGCs) spanning 59–73 kilobases, such as the baf cluster in Streptomyces lohii and the bfl cluster in Streptomyces samsunensis [3] [10]. These BGCs encode modular polyketide synthases (PKSs) organized into four to five open reading frames (e.g., bafAⅠ–bafAⅤ), alongside tailoring enzymes responsible for structural diversification.
Biosynthesis initiates with a type I PKS assembly line utilizing methylmalonyl-CoA, malonyl-CoA, and methoxymalonyl-ACP extender units to construct the macrolactone core. The loading module specifically incorporates isobutyrate, confirmed through precursor feeding studies [3]. Post-PKS modifications involve:
Table 3: Key Enzymes in Bafilomycin Biosynthesis
Enzyme | Gene | Function | Product |
---|---|---|---|
Type I PKS | bafAⅠ–AⅤ | Macrolactone core assembly | Bafilomycin A~1~ |
Fumarate transferase | orf2 | Transfer of fumarate to C21-OH | Bafilomycin C~1~ |
5-ALA synthase | bafZ | Condensation of glycine + succinyl-CoA → 5-aminolevulinic acid (5-ALA) | 5-ALA |
Acyl-CoA ligase | bafX | Activation of 5-ALA to 5-ALA-CoA | 5-ALA-CoA |
Amide synthetase | bafY | Condensation of Bafilomycin C~1~ + C5N ring | Bafilomycin B~1~ |
Ecologically, bafilomycin production is hypothesized to confer competitive advantages against microbial competitors in soil and marine environments through V-ATPase inhibition [10]. Strain-specific variations in tailoring enzymes account for chemical diversity, exemplified by Streptomyces samsunensis, which produces Bafilomycins R and S featuring modified oxidation patterns [10]. Recent genomic analyses confirm evolutionary conservation of core biosynthetic machinery across geographically distinct Streptomyces strains, enabling targeted discovery of novel analogues through heterologous expression and pathway engineering [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7